molecular formula C9H10BNO3 B11749951 (2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)boronic acid

(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)boronic acid

Cat. No.: B11749951
M. Wt: 190.99 g/mol
InChI Key: WIVDQJWQFUTPOH-UHFFFAOYSA-N
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Description

(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)boronic acid is a boronic acid derivative with a quinoline structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)boronic acid typically involves the reaction of 2-oxo-1,2,3,4-tetrahydroquinoline with boronic acid derivatives under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the palladium-catalyzed coupling reactions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)boronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce hydroxyquinoline compounds .

Scientific Research Applications

(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)boronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)boronic acid involves its ability to form stable complexes with various molecules. The boronic acid group can interact with diols and other nucleophiles, making it useful in the development of sensors and other analytical tools. Additionally, its quinoline structure allows it to participate in a variety of chemical reactions, contributing to its versatility in research and industrial applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)boronic acid lies in its boronic acid group, which allows it to participate in a wide range of chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This makes it a valuable compound in organic synthesis and materials science .

Properties

Molecular Formula

C9H10BNO3

Molecular Weight

190.99 g/mol

IUPAC Name

(2-oxo-3,4-dihydro-1H-quinolin-6-yl)boronic acid

InChI

InChI=1S/C9H10BNO3/c12-9-4-1-6-5-7(10(13)14)2-3-8(6)11-9/h2-3,5,13-14H,1,4H2,(H,11,12)

InChI Key

WIVDQJWQFUTPOH-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C1)NC(=O)CC2)(O)O

Origin of Product

United States

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